molecular formula C10H12FNO B2804481 [3-(3-Fluorophenyl)oxetan-3-yl]methanamine CAS No. 1393552-17-4

[3-(3-Fluorophenyl)oxetan-3-yl]methanamine

Cat. No.: B2804481
CAS No.: 1393552-17-4
M. Wt: 181.21
InChI Key: RDGQGNJWJLKNOI-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)oxetan-3-yl]methanamine: is an organic compound with the molecular formula C10H12FNO It features an oxetane ring substituted with a fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)oxetan-3-yl]methanamine typically involves the formation of the oxetane ring followed by the introduction of the fluorophenyl and methanamine groups. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. The fluorophenyl group can be introduced via electrophilic aromatic substitution, and the methanamine group can be added through reductive amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3-Fluorophenyl)oxetan-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base or catalyst.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxetane derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(3-Fluorophenyl)oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the oxetane ring may influence the compound’s stability and reactivity. The methanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    [3-(4-Fluorophenyl)oxetan-3-yl]methanamine: Similar structure but with the fluorophenyl group in the para position.

    [3-(3-Chlorophenyl)oxetan-3-yl]methanamine: Similar structure with a chlorine atom instead of fluorine.

    [3-(3-Methylphenyl)oxetan-3-yl]methanamine: Similar structure with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in [3-(3-Fluorophenyl)oxetan-3-yl]methanamine imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents, potentially offering different pharmacological or chemical properties.

Properties

IUPAC Name

[3-(3-fluorophenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGQGNJWJLKNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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